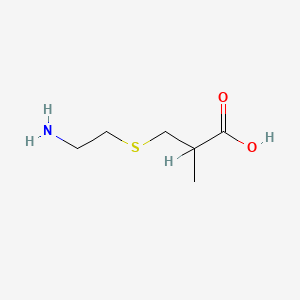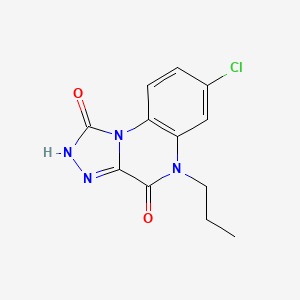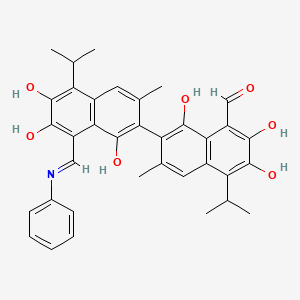![molecular formula C23H29N2O7P B1202775 N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)
N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-benzyl-7-hydroxy-4,10-dioxo-1-phenyl-6-oxa-3,9-diaza-7-phosphatetradecan-14-oic acid 7-oxide is an optically active monocarboxylic acid also having amide and phosphonate functional groups. It has a role as an epitope. It is a monocarboxylic acid, an organic phosphonate and a dicarboxylic acid monoamide. It derives from a glutaric acid.
Aplicaciones Científicas De Investigación
Chiral Oxime Ethers in Asymmetric Synthesis
The compound is used in the asymmetric synthesis of N-protected amines and β-amino acids through the addition of organometallic reagents to oximes, demonstrating good diastereoselectivity and enantiomeric purity (Hunt et al., 1999).
Reactivity and Selectivity of Nitrenium Ions
It serves in the study of nitrenium ions derived from ester derivatives, crucial in understanding the reactivity and selectivity of these ions in various chemical contexts (Novak et al., 1993).
Synthesis of Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives
The compound is integral in synthesizing α-ketoamide derivatives, showcasing the effectiveness of certain additives in improving purity and yield (El‐Faham et al., 2013).
Enantiomeric Synthesis of β-Amino Acids
This compound is used in the enantiomeric synthesis of β-amino acids, highlighting its utility in producing precursors for β-lactams (Mokhallalati et al., 1993).
Role in Cytotoxic Compound Isolation
It's involved in the isolation of cytotoxic compounds from marine sources, contributing to the field of natural product chemistry and drug discovery (Liyanage & Schmitz, 1996).
Transformation to N-Monoalkylhydroxylamines
The compound undergoes transformation to create N-monoalkylhydroxylamines, a process significant in the development of hydroxylamine-based compounds (Tokuyama et al., 2003).
Involvement in Metabolism of Aromatic Amines
This compound plays a role in the study of the metabolism of aromatic amines, helping to understand the complex biochemistry of acetylation and deacetylation in humans (Land et al., 1989).
Asymmetric Hydrogenation Catalysis
It is utilized in asymmetric hydrogenation catalysis, illustrating its potential in producing chiral compounds (Cesarotti et al., 1983).
Propiedades
Nombre del producto |
N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine |
|---|---|
Fórmula molecular |
C23H29N2O7P |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
5-[[(1S)-1-[hydroxy-[2-oxo-2-(2-phenylethylamino)ethoxy]phosphoryl]-2-phenylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H29N2O7P/c26-20(12-7-13-23(28)29)25-22(16-19-10-5-2-6-11-19)33(30,31)32-17-21(27)24-15-14-18-8-3-1-4-9-18/h1-6,8-11,22H,7,12-17H2,(H,24,27)(H,25,26)(H,28,29)(H,30,31)/t22-/m0/s1 |
Clave InChI |
DKQZZKSBRCTCQU-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCNC(=O)COP(=O)([C@@H](CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COP(=O)(C(CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)COP(=O)(C(CC2=CC=CC=C2)NC(=O)CCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
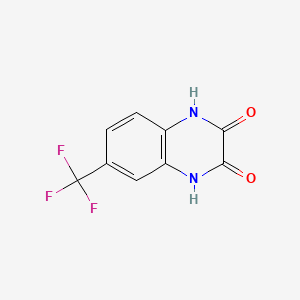
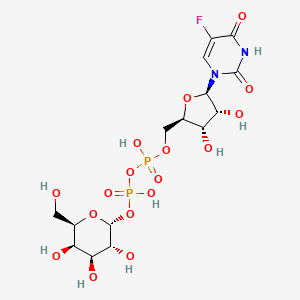
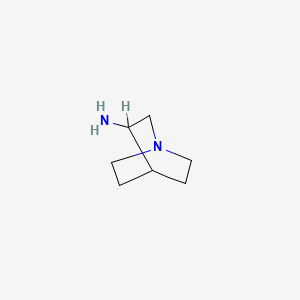
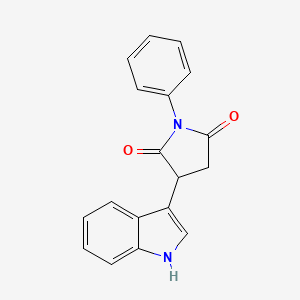


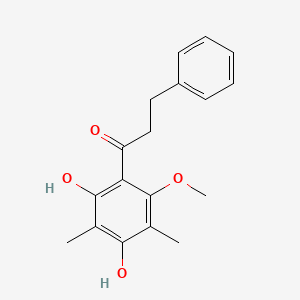
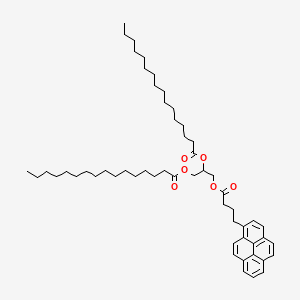
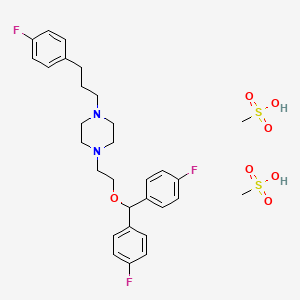
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
